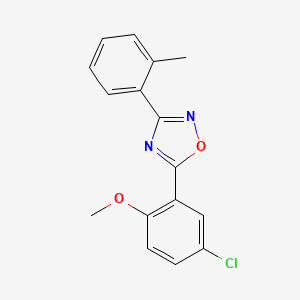![molecular formula C15H14ClN3O2 B5811953 N-(4-chlorophenyl)-2-{[(methylamino)carbonyl]amino}benzamide](/img/structure/B5811953.png)
N-(4-chlorophenyl)-2-{[(methylamino)carbonyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-{[(methylamino)carbonyl]amino}benzamide, also known as GW 501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It is a synthetic compound that was first developed in the 1990s as a potential treatment for metabolic disorders such as obesity and diabetes. However, it has gained popularity in recent years as a performance-enhancing drug in the sports world.
Wirkmechanismus
N-(4-chlorophenyl)-2-{[(methylamino)carbonyl]amino}benzamide 501516 works by activating PPARδ, a nuclear receptor that regulates gene expression. PPARδ activation leads to increased fatty acid oxidation, which in turn increases energy production and reduces fat storage. It also leads to increased glucose uptake and insulin sensitivity, which can help improve metabolic disorders such as diabetes.
Biochemical and Physiological Effects
This compound 501516 has been shown to have several biochemical and physiological effects. It increases fatty acid oxidation and reduces fat storage, which can lead to weight loss and improved metabolic health. It also increases endurance and performance, which can be beneficial for athletes. Additionally, it has anti-inflammatory effects and may have potential therapeutic applications for cardiovascular disease, cancer, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-2-{[(methylamino)carbonyl]amino}benzamide 501516 has several advantages for lab experiments. It is a selective agonist of PPARδ, which allows for specific targeting of this receptor. It is also stable and can be easily synthesized. However, there are also limitations to its use. It has been shown to have potential carcinogenic effects in animal studies, which raises concerns about its safety for human use. Additionally, it has been banned by the World Anti-Doping Agency (WADA) due to its performance-enhancing effects.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorophenyl)-2-{[(methylamino)carbonyl]amino}benzamide 501516. One area of interest is its potential therapeutic applications for metabolic disorders such as diabetes and obesity. Another area of interest is its potential as a treatment for cardiovascular disease, cancer, and neurodegenerative diseases. Additionally, there is a need for further research on its safety and potential side effects in humans. Finally, there is a need for development of alternative compounds that can activate PPARδ without the potential carcinogenic effects of this compound 501516.
Conclusion
In conclusion, this compound 501516 is a synthetic compound that has potential therapeutic applications for metabolic disorders and other diseases. It works by activating PPARδ, leading to increased fatty acid oxidation and improved metabolic health. However, its use is limited by safety concerns and its banned status by WADA. Further research is needed to explore its potential therapeutic applications and to develop alternative compounds that can activate PPARδ without the potential side effects of this compound 501516.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-2-{[(methylamino)carbonyl]amino}benzamide 501516 involves several steps. The starting material is 4-chlorobenzaldehyde, which is reacted with methylamine to form 4-chlorobenzylamine. This intermediate is then reacted with phosgene to form 4-chlorobenzyl isocyanate, which is then reacted with 2-aminobenzamide to form this compound 501516.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-2-{[(methylamino)carbonyl]amino}benzamide 501516 has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and increase fatty acid oxidation in animal models. It has also been shown to improve endurance and performance in mice. In addition, it has been investigated as a potential treatment for cardiovascular disease, cancer, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-(methylcarbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-17-15(21)19-13-5-3-2-4-12(13)14(20)18-11-8-6-10(16)7-9-11/h2-9H,1H3,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGGVRZEOLJXDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5811881.png)
![N-(3-chloro-4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5811882.png)
![O-benzyl S-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5811892.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5811902.png)
![3-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline](/img/structure/B5811913.png)
![methyl 2-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5811915.png)
![methyl (4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5811916.png)

![N'-[(5-nitro-2-furyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5811924.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5811946.png)
![ethyl 4-[({[2-(2-fluorophenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5811949.png)
